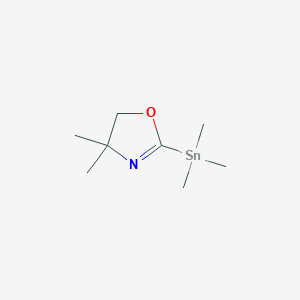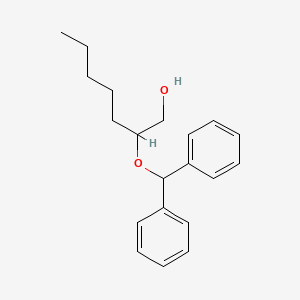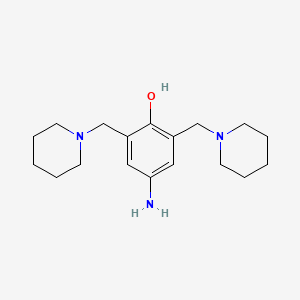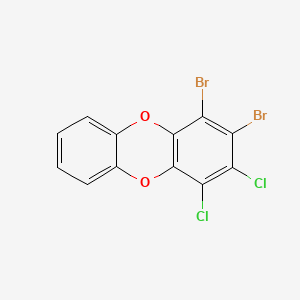
CID 78060827
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78060827” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Vorbereitungsmethoden
The preparation of CID 78060827 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often found in patent literature, general methods include:
Synthetic Routes: The compound can be synthesized through a series of organic reactions involving the formation of key intermediates. These reactions may include condensation, cyclization, and functional group transformations.
Reaction Conditions: Typical reaction conditions involve controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
CID 78060827 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
CID 78060827 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions, cellular pathways, and metabolic processes.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound may be used in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of CID 78060827 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 78060827 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include other organic molecules listed in the PubChem database.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, reactivity, and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, efficacy, or ease of synthesis.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Further studies and applications will continue to uncover new uses and benefits of this intriguing compound.
Eigenschaften
Molekularformel |
Al9Sr5 |
|---|---|
Molekulargewicht |
680.9 g/mol |
InChI |
InChI=1S/9Al.5Sr |
InChI-Schlüssel |
ABDZIZAKCNOPBW-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Sr].[Sr].[Sr].[Sr].[Sr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


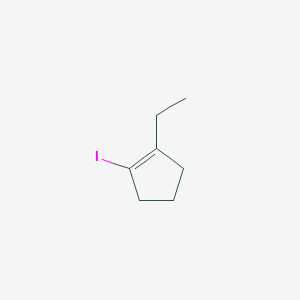
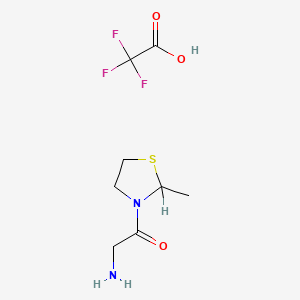
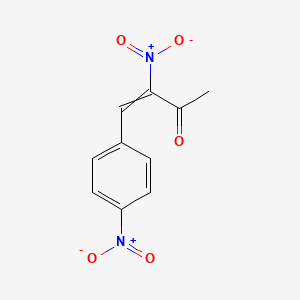
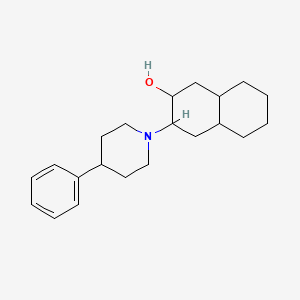

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
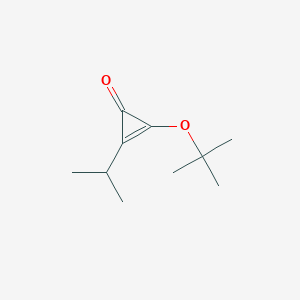
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

